molecular formula C11H6BrNS B13660788 2-Bromonaphtho[2,1-d]thiazole

2-Bromonaphtho[2,1-d]thiazole

Cat. No.: B13660788
M. Wt: 264.14 g/mol
InChI Key: YQDBRCGGEDWVDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods to synthesize 2-Bromonaphtho[2,1-d]thiazole involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air . This method is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphtho[2,1-d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities or unique chemical properties .

Scientific Research Applications

2-Bromonaphtho[2,1-d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromonaphtho[2,1-d]thiazole involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloronaphtho[2,1-d]thiazole
  • 2-Fluoronaphtho[2,1-d]thiazole
  • 2-Iodonaphtho[2,1-d]thiazole

Uniqueness

2-Bromonaphtho[2,1-d]thiazole is unique due to the presence of the bromine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H6BrNS

Molecular Weight

264.14 g/mol

IUPAC Name

2-bromobenzo[g][1,3]benzothiazole

InChI

InChI=1S/C11H6BrNS/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H

InChI Key

YQDBRCGGEDWVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)Br

Origin of Product

United States

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